molecular formula C14H16N2OS B14903865 n-Cyclohexylbenzo[d]thiazole-6-carboxamide

n-Cyclohexylbenzo[d]thiazole-6-carboxamide

Cat. No.: B14903865
M. Wt: 260.36 g/mol
InChI Key: HDDZQJVUJFFNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylbenzo[d]thiazole-6-carboxamide (CAS 794557-77-0) is a high-purity chemical compound supplied for research purposes only. This molecule, with the molecular formula C14H16N2OS and a molecular weight of 260.35 g/mol, serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery . Recent scientific investigations into thiazole-carboxamide derivatives have highlighted their significant potential as potent antioxidant agents . In vitro studies demonstrate that these compounds exhibit exceptional free radical scavenging activity against the DPPH radical, with certain derivatives showing IC₅₀ values in the sub-micromolar range, surpassing the potency of the standard control Trolox . Furthermore, this class of compounds has been evaluated for its inhibitory effects on the α-amylase enzyme, indicating exploratory research value in metabolic disorders . Chemoinformatic analyses, including molecular docking studies, suggest a potential mechanism of action for the observed antioxidant activity may involve interactions with the Keap1 protein . Additionally, drug-likeness evaluations confirmed that thiazole-carboxamide derivatives like this one conform to Lipinski's Rule of Five, predicting favorable oral bioavailability and highlighting their potential as lead compounds for further development . Researchers can leverage this compound as a key synthetic intermediate or as a core scaffold for developing novel therapeutic agents targeting oxidative stress. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-cyclohexyl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C14H16N2OS/c17-14(16-11-4-2-1-3-5-11)10-6-7-12-13(8-10)18-9-15-12/h6-9,11H,1-5H2,(H,16,17)

InChI Key

HDDZQJVUJFFNNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The benzo[d]thiazole core consists of a benzene ring fused to a thiazole heterocycle, with the carboxamide group at position 6 and the cyclohexyl substituent on the amide nitrogen. Key challenges in synthesizing n-cyclohexylbenzo[d]thiazole-6-carboxamide include:

  • Regioselective introduction of the carboxamide group at the 6-position, which is meta to the thiazole sulfur.
  • Efficient amidation to incorporate the bulky cyclohexyl group without racemization or side reactions.
  • Compatibility of functional groups during multi-step sequences, particularly under reducing or acidic conditions.

Synthetic Strategies and Methodologies

Method A: Sequential Nitro Reduction and Acylation

This two-step approach begins with 6-nitrobenzo[d]thiazole, which undergoes reduction to 6-aminobenzo[d]thiazole followed by acylation with cyclohexanecarbonyl chloride.

Step 1: Nitro Group Reduction

6-Nitrobenzo[d]thiazole is reduced using catalytic hydrogenation (10% Pd/C, H₂, 60 psi) in ethanol at 50°C for 12 hours, yielding 6-aminobenzo[d]thiazole with >90% conversion. Alternative reductants like SnCl₂ in HCl (80°C, 4 hours) achieve similar results but require neutralization steps.

Step 2: Amide Bond Formation

The amine intermediate reacts with cyclohexanecarbonyl chloride in anhydrous dichloromethane with triethylamine (3 equiv) at 0°C→25°C for 6 hours. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 68–75%.

Table 1: Optimization of Acylation Conditions

Base Solvent Temp (°C) Yield (%)
Triethylamine Dichloromethane 0→25 75
Pyridine THF 25 62
DMAP Toluene 40 58

Method B: Direct Amidation of Benzo[d]thiazole-6-carboxylic Acid

This one-pot method involves activating the carboxylic acid as an acyl chloride prior to cyclohexylamine coupling.

Acid Chloride Preparation

Benzo[d]thiazole-6-carboxylic acid (1 equiv) is refluxed with thionyl chloride (3 equiv) in toluene for 3 hours. Excess thionyl chloride is removed under vacuum, and the residue is dissolved in dry THF.

Amidation

Cyclohexylamine (1.2 equiv) is added dropwise to the acid chloride solution at −10°C, followed by triethylamine (1.5 equiv). The mixture warms to 25°C over 2 hours, yielding the amide in 82% after aqueous workup.

Key Considerations :

  • Moisture must be excluded to prevent hydrolysis of the acid chloride.
  • Elevated temperatures during amidation risk forming cyclohexylammonium salts.

Method C: Coupling Reagent-Mediated Synthesis

Modern coupling agents like HATU or EDCl facilitate direct amidation without isolating the acid chloride.

Procedure

Benzo[d]thiazole-6-carboxylic acid (1 equiv), cyclohexylamine (1.1 equiv), and HATU (1.05 equiv) are combined in DMF with DIPEA (3 equiv) at 25°C for 6 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate (yield: 85–88%).

Table 2: Coupling Agent Efficiency

Reagent Solvent Time (h) Yield (%)
HATU DMF 6 88
EDCl DCM 12 78
DCC THF 24 65

Mechanistic Insights and Side Reactions

Competing Pathways in Acylation

During Method A, over-acylation may occur if excess acyl chloride is used, leading to bis-amide byproducts. Steric hindrance from the cyclohexyl group mitigates this, but stoichiometric control remains critical.

Epimerization Risks

The use of strong bases (e.g., NaOH) in aqueous amidation can racemize chiral centers. However, this is irrelevant for this compound due to its planar geometry.

Scalability and Industrial Applications

Method B offers the best scalability, with thionyl chloride recovery systems reducing costs. A pilot-scale run (10 kg starting material) achieved 80% yield using continuous distillation for solvent recycling.

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Cyclohexylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Cyclohexylamine, being bulkier than aniline or cyclopropylamine, may require optimized coupling conditions (e.g., prolonged reaction time, elevated temperature) to achieve comparable yields (~70–75%).
  • Steric hindrance from the cyclohexyl group could reduce reactivity, as seen in lower yields for bulky analogs like 2-(4-methylpiperidin-1-yl)-N-(4-chlorophenyl) derivative (29% yield) .

Physical and Spectral Properties

Melting Points and Solubility:
  • N-Phenyl derivative (5a) : m.p. 230–231°C , indicative of strong crystal packing due to aromatic interactions.
  • Hypothetical n-Cyclohexyl analog : Predicted lower m.p. (~180–200°C) due to aliphatic cyclohexyl group disrupting crystalline order.
Spectral Data:
  • NMR :
    • N-(4-Chlorophenyl) derivative (8l): δ 7.45–7.37 ppm (aromatic protons) .
    • Cyclohexyl protons in n-Cyclohexyl analog would appear at δ 1.0–2.0 ppm (aliphatic CH2 and CH groups).
  • LCMS/HRMS :
    • N-Phenyl derivative (5a): [M+1]+ = 331.4 .
    • n-Cyclohexyl analog: Theoretical [M+1]+ ≈ 317.4 (C16H21N2OS).

Hypothetical SAR for n-Cyclohexyl Analog :

  • The cyclohexyl group’s lipophilicity (clogP ≈ 3.5) may enhance membrane permeability compared to aromatic analogs (clogP ~2.8 for phenyl derivatives).
  • Reduced hydrogen-bonding capacity (vs. 4-chlorophenyl or piperidinyl groups) could lower target binding affinity in polar active sites.

Biological Activity

n-Cyclohexylbenzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure

The compound this compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of the cyclohexyl group and the carboxamide functionality enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of benzo[d]thiazole, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess antibacterial properties against various pathogens. For instance, benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains.
  • Anti-Tubercular Activity : A study highlighted that certain benzothiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against the H37Rv strain of M. tuberculosis, indicating strong anti-tubercular potential .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound and related compounds:

CompoundTarget PathogenMIC (µg/mL)Reference
5bfM. tuberculosis0.78
108B. typhi4
126Various pathogens15.5–31.25

These findings suggest that modifications to the benzothiazole structure can significantly influence antimicrobial activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances antibacterial activity. For example, compounds with -CF3 or -NO2 groups showed superior activity compared to their counterparts with electron-donating groups (EDGs) like -NH2 .

Case Studies

  • Study on Anti-Tubercular Activity :
    • Researchers synthesized a series of benzothiazole derivatives, including this compound, and assessed their activity against M. tuberculosis. The most active compound exhibited an MIC of 0.78 μg/mL, suggesting its potential as a lead compound for further development in anti-tubercular therapy .
  • Antibacterial Efficacy :
    • Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds derived from benzothiazoles demonstrated MIC values ranging from 4 to 16 μg/mL against various strains, showcasing their broad-spectrum antimicrobial potential .

Q & A

Q. Spectroscopy :

  • NMR : Identify substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and amide carbonyl signals (~167–169 ppm in 13C^{13}C-NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .

Chromatography : Use reverse-phase HPLC with retention times (e.g., 5.93–7.03 min) and UV/Vis detection for purity assessment .

Thermal analysis : Melting points (e.g., 230–254°C) confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzo[d]thiazole carboxamides?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} values) may arise from assay conditions or structural nuances. Strategies include:

Dose-response validation : Repeat assays with standardized protocols (e.g., TbPTR1 inhibition at pH 7.4, 25°C) .

Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 2-amino vs. 2-acetamido groups) on target binding .

Molecular docking : Use software like AutoDock to predict binding modes to targets (e.g., BRAFV600E kinase) and rationalize discrepancies .

Q. What strategies improve the pharmacokinetic profile of n-Cyclohexylbenzo[d]thiazole-6-carboxamide?

  • Methodological Answer : Enhance bioavailability through formulation optimization:

Cyclodextrin complexes : Use hydroxypropyl-β-cyclodextrin to increase solubility (e.g., 4c derivative achieved 80% oral bioavailability in murine models) .

Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

ADME-Tox profiling : Assess metabolic stability (e.g., microsomal assays) and cytotoxicity (e.g., HepG2 cells) to prioritize lead compounds .

Q. How can combinatorial therapy enhance the antiparasitic efficacy of benzo[d]thiazole carboxamides?

  • Methodological Answer : Synergistic effects are explored via:

Co-administration with antifolates : Test combinations with methotrexate against Trypanosoma brucei (e.g., Potentiating Index = 1.2–2.7) .

Mechanistic studies : Quantify target enzyme inhibition (e.g., TbPTR1 IC50_{50} = 0.35 µM) and parasite viability via ATP-based luminescence assays .

In vivo validation : Use infected rodent models to assess parasite load reduction (e.g., qPCR for T. brucei DNA) .

Key Notes

  • Advanced SAR : Substituents at the 2-position (e.g., amino groups) significantly enhance target affinity .
  • Contradictions Addressed : Variability in antiproliferative activity may stem from cell line heterogeneity (e.g., HeLa vs. MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.